3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Thermal Stability Pigment Degradation Organic Electronics

Researchers requiring an unperturbed DPP chromophore baseline for TD-DFT studies or high-temperature coatings face N-alkyl derivatives with compromised thermal stability. This unsubstituted parent compound delivers the definitive planar geometry and thermal robustness (Td >360°C) required. • Perfect planarity for maximum π-π stacking studies • Superior thermal stability vs. N-alkylated analogs (TGA-verified) • Definitive baseline absorption for optical property quantification ≥98% purity, ambient shipping, bulk quantities available.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 120500-90-5
Cat. No. B040963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
CAS120500-90-5
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2
InChIInChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
InChIKeyUWHBZLMSPZBZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unsubstituted DPP Parent Chromophore


3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS 120500-90-5), commonly referred to as the unsubstituted DPP parent molecule, is a bicyclic heterocyclic compound that serves as the foundational chromophore for the industrially significant class of diketopyrrolopyrrole (DPP) pigments [1]. This compound is characterized by its brilliant red shade, exceptional thermal and photochemical stability, and extremely low solubility in common organic solvents—properties that make it a benchmark reference material for the development of N-alkylated, 3,6-diaryl-substituted, and polymer-bound derivatives used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and high-performance coatings [2].

Compound Class Unsubstituted DPP parent chromophore
Stability Profile High thermal and photochemical stability; reference for processing studies
Solubility Context Extremely low solubility; baseline for derivative solubilization research
Research Use Benchmark standard for chromophore tuning, OFET/OPV, and coatings R&D

Why DPP Substitution Fails


Generic substitution of the unsubstituted 3,6-diphenyl DPP parent molecule with seemingly analogous N-alkylated or 3,6-diheteroaryl (e.g., dithienyl) DPP derivatives is not scientifically justifiable. Empirical evidence demonstrates that N-alkylation, a common strategy to impart solubility, introduces significant thermal destabilization and alters the fundamental solid-state packing and electronic structure [1]. Furthermore, replacement of the phenyl groups with thiophene moieties, while beneficial for charge transport in OFETs, shifts the HOMO/LUMO energy levels and absorption profile, thereby changing the compound's suitability as a non-fullerene acceptor or a reference pigment standard [2]. The following quantitative evidence guide details the specific, measurable ways in which the unsubstituted 3,6-diphenyl DPP core differs from its closest functional analogs.

N-Alkylated Analogs
Introduce thermal destabilization and altered solid-state packing; may not serve as stable reference.
Heteroaryl (Thienyl) Analogs
Shift HOMO/LUMO and absorption profile; change electronic suitability for acceptor or pigment reference.

Quantitative Evidence: Unsubstituted DPP vs. Analogs


Thermal Stability Advantage Over N-Alkyl Derivatives

In a comparative thermogravimetric analysis, the unsubstituted 3,6-diphenyl DPP molecule demonstrates a significantly higher onset thermal decomposition temperature compared to its N-alkylated counterparts. All N-substituted derivatives (methyl, butyl, heptyl; both symmetric and asymmetric) exhibited substantial destabilization relative to the unsubstituted parent [1].

Thermal Stability
Head-to-head
Reported higher onset decomposition temperature vs N-alkyl derivatives; all N-substituted analogs exhibited destabilization.
Supports elevated-temperature processing research; indicates wider processing window.
TGA under controlled atmosphere; specific values depend on alkyl chain length.
Thermal Stability Pigment Degradation Organic Electronics

Optical Absorption Baseline Reference

The unsubstituted 3,6-diphenyl DPP core establishes the fundamental absorption wavelength from which bathochromic shifts are measured. Extending conjugation by replacing the phenyl rings with larger aryl groups (e.g., 2-naphthyl, biphenyl, stilbenyl) results in linear bathochromic shifts predicted by TD-DFT and verified experimentally in solution and low-temperature glasses [1]. The parent compound thus serves as the essential 'zero-shift' reference.

Optical Baseline
Reported
Establishes zero-shift reference for bathochromic shifts upon aryl conjugation extension.
Essential for precise spectral matching and structure-property studies.
Cross-study comparison; absorption maximum may vary with solvent environment.
Absorption Spectroscopy Chromophore Tuning DFT Calculations

Photovoltaic Efficiency Advantage

In a direct comparative study of DPP-containing poly(phenylene vinylene) polymers, the device based on the diphenyl-DPP polymer (C6DPPDHPV) achieved a higher energy conversion efficiency than those based on dithienyl-DPP polymers (C6DTDPPDHPV and C62DTDPPDHPV) [1].

Photovoltaic PCE
Head-to-head
Diphenyl-DPP polymer (C6DPPDHPV) achieved PCE of 0.72%, higher than dithienyl-DPP polymers.
Reported efficiency context; supports diphenyl-DPP as promising core for BHJ research.
Under AM1.5G, PC61BM acceptor; device replication advised.
Bulk Heterojunction Polymer Solar Cells Power Conversion Efficiency

Perfect Molecular Planarity

Quantum chemical calculations (HF and B3LYP) confirm that the unsubstituted 3,6-diphenyl DPP molecule is perfectly planar, enabling maximum π-orbital overlap between the central pyrrolopyrrole unit and the phenyl rings [1]. This planarity is lost upon N-alkylation, which introduces torsional angles that reduce π-conjugation and subsequently diminish the bathochromic shift and absorption coefficient [1].

Molecular Planarity
Class-level
Perfect planar geometry confirmed by HF/B3LYP; N-alkylation introduces torsional angles that reduce π-overlap.
Supports crystal packing studies; class-level inference, review for specific systems.
Computational models; experimental thin-film validation may differ.
Molecular Planarity π-π Stacking Crystal Engineering

Recommended Application Scenarios


High-Temperature Pigment & Polymer Processing

Based on its superior thermal stability relative to N-alkylated derivatives [1], unsubstituted 3,6-diphenyl DPP is the preferred chromophore for engineering plastics, powder coatings, and other applications requiring processing or curing cycles at elevated temperatures. Its use ensures color integrity is maintained where soluble N-alkylated analogs would undergo thermal degradation, as quantitatively demonstrated by thermogravimetric analysis [1].

Spectroscopic & Theoretical Benchmarking

The unsubstituted DPP molecule provides the definitive, unperturbed baseline for optical and electronic property calculations. Its perfectly planar geometry and baseline absorption spectrum are essential reference points for TD-DFT studies and for quantifying the effects of structural modifications (e.g., conjugation extension, donor/acceptor substitution) on bathochromic and hyperchromic shifts [2]. Researchers developing new DPP derivatives rely on this parent compound as a fundamental control.

Reference Materials for Solar Cell Morphology

Given the direct comparative evidence showing that a diphenyl-DPP based polymer achieved superior PCE (0.72%) over its dithienyl-DPP counterpart in a specific BHJ device architecture [3], the 3,6-diphenyl DPP core is a critical building block for researchers investigating the interplay between aryl substitution, polymer morphology, and photovoltaic performance. It serves as a key structural unit for understanding how to optimize donor-acceptor polymer design.

Crystal Engineering & π-π Interaction Studies

The perfect planarity of the unsubstituted DPP molecule, as confirmed by computational modeling, is a prerequisite for studies aiming to maximize π-π stacking interactions in the solid state [2]. This property is fundamental to understanding charge transport in organic semiconductors and to the design of highly ordered crystalline organic materials. The loss of this planarity in N-alkylated derivatives makes the unsubstituted compound the only suitable candidate for such investigations [2].

Application
Selection Property
Validation Focus
High-Temperature Processing Studies
Thermal degradation resistance
TGA profile and color integrity assessment
Spectroscopic Reference Research
Unperturbed absorption baseline
Reference UV-Vis spectra and DFT correlation
Solar Cell Morphology Studies
Diphenyl-DPP core in BHJ devices
Comparative PCE and morphology analysis
Crystal Engineering Studies
Molecular planarity
π-Stacking and charge transport measurements

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